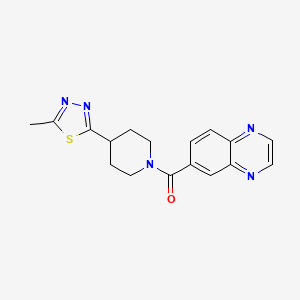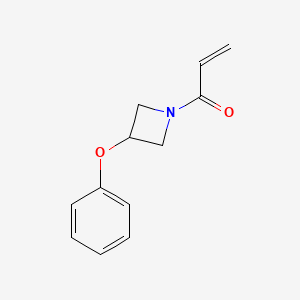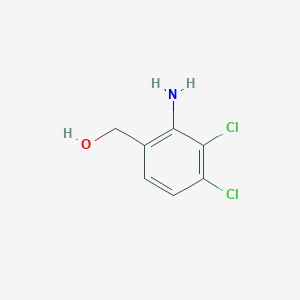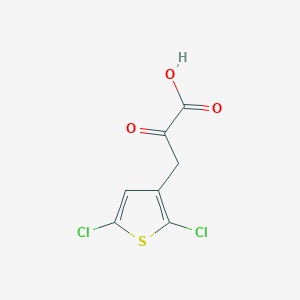![molecular formula C12H11BrF2N2 B2551680 5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine CAS No. 2248401-56-9](/img/structure/B2551680.png)
5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine, also known as BDF-8638, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of drug discovery.
Wirkmechanismus
5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine binds to the PH domain of PKB, preventing its translocation to the plasma membrane and subsequent activation by phosphoinositide-dependent kinase 1 (PDK1). This results in the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor activity of this compound in mouse models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine is its selectivity for PKB, as it does not inhibit the activity of other kinases in vitro. However, its potency is relatively low compared to other PKB inhibitors, and its pharmacokinetic properties have not been extensively studied.
Zukünftige Richtungen
Future research on 5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine could focus on optimizing its potency and pharmacokinetic properties, as well as investigating its potential applications in combination with other cancer therapies. Additionally, the role of PKB inhibition in non-cancer diseases, such as diabetes and cardiovascular disease, could also be explored.
Synthesemethoden
The synthesis of 5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine involves the reaction of 2-bromo-5-chloropyridine with 3-(difluoromethyl)-2,5-dimethylpyrrole in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine has been found to have potential applications in the field of drug discovery due to its ability to inhibit the activity of protein kinase B (PKB), also known as Akt. PKB is a key regulator of cell survival and proliferation, and is often overexpressed in cancer cells. Inhibition of PKB activity has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c1-7-5-10(12(14)15)8(2)17(7)11-4-3-9(13)6-16-11/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTGAJIPCQRLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=C(C=C2)Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)
![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)
![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)






![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)
![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)
![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2551617.png)
